2,6-Dibromo-4-[(E)-[(2,3-dimethylphenyl)imino]methyl]phenyl benzoate
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Overview
Description
2,6-Dibromo-4-[(E)-[(2,3-dimethylphenyl)imino]methyl]phenyl benzoate is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of bromine atoms and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-[(E)-[(2,3-dimethylphenyl)imino]methyl]phenyl benzoate typically involves the following steps:
Formation of the Schiff Base: The reaction between 2,6-dibromo-4-formylphenol and 2,3-dimethylaniline in the presence of an acid catalyst forms the Schiff base intermediate.
Esterification: The Schiff base intermediate is then reacted with benzoic acid or its derivatives in the presence of a dehydrating agent to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-[(E)-[(2,3-dimethylphenyl)imino]methyl]phenyl benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atoms.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with altered functional groups.
Hydrolysis: Benzoic acid and the corresponding alcohol.
Scientific Research Applications
2,6-Dibromo-4-[(E)-[(2,3-dimethylphenyl)imino]methyl]phenyl benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-[(E)-[(2,3-dimethylphenyl)imino]methyl]phenyl benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dibromo-4-methylphenol
- 2,6-Dibromo-4-methylaniline
- 2,6-Dibromo-4-phenylphenol
Uniqueness
2,6-Dibromo-4-[(E)-[(2,3-dimethylphenyl)imino]methyl]phenyl benzoate is unique due to its specific structural features, such as the presence of both bromine atoms and a benzoate ester group. These features confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C22H17Br2NO2 |
---|---|
Molecular Weight |
487.2 g/mol |
IUPAC Name |
[2,6-dibromo-4-[(2,3-dimethylphenyl)iminomethyl]phenyl] benzoate |
InChI |
InChI=1S/C22H17Br2NO2/c1-14-7-6-10-20(15(14)2)25-13-16-11-18(23)21(19(24)12-16)27-22(26)17-8-4-3-5-9-17/h3-13H,1-2H3 |
InChI Key |
OCWCABJDBUJXJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N=CC2=CC(=C(C(=C2)Br)OC(=O)C3=CC=CC=C3)Br)C |
Origin of Product |
United States |
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